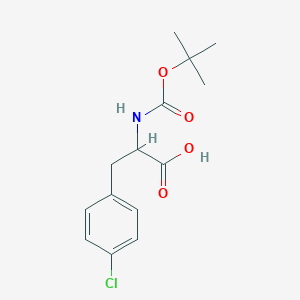
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Vue d'ensemble
Description
“2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is also known by other names such as “N- (tert-butoxycarbonyl)-4-chlorophenylalanine” and "Boc-DL-4-chlorophenylalanine" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Applications De Recherche Scientifique
Neutron Capture Therapy
Boc-DL-4-chlorophenylalanine: is considered for its potential use in neutron capture therapy (NCT). Boronic acids and their esters, to which this compound is related, are explored as boron-carriers suitable for NCT . This therapy is a form of cancer treatment that targets and destroys cancer cells through the capture and fission reactions of boron.
Drug Delivery Systems
The compound’s stability in water is a critical factor in its application in drug delivery systems. Its susceptibility to hydrolysis at physiological pH must be considered when designing pharmaceuticals that incorporate this compound .
Serotonin Depletion Studies
Boc-DL-4-chlorophenylalanine: acts as a selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin . It is used in research to investigate the effects of serotonin depletion in both humans and animals.
Treatment of Carcinoid Syndrome
This compound has been used experimentally to treat carcinoid syndrome, a condition caused by a type of cancer that secretes serotonin . By inhibiting serotonin synthesis, it helps manage the symptoms associated with the syndrome.
Synthesis of Tertiary Butyl Esters
A sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed using flow microreactor systems . This process is more efficient and versatile, highlighting the compound’s role in synthetic organic chemistry.
Pharmaceutical Intermediates
As a pharmaceutical intermediate, Boc-DL-4-chlorophenylalanine is crucial in the synthesis of various drugs. Its role as an intermediate allows for the creation of complex molecules needed for drug development .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400141 | |
| Record name | N-(tert-Butoxycarbonyl)-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51301-86-1 | |
| Record name | N-(tert-Butoxycarbonyl)-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1307695.png)
![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)
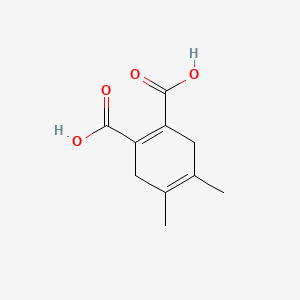
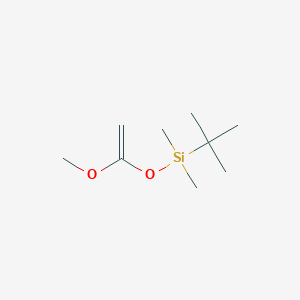

![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)
![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
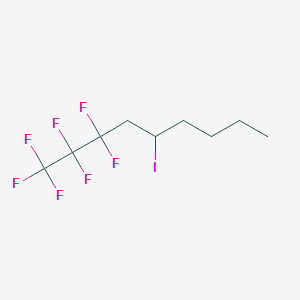

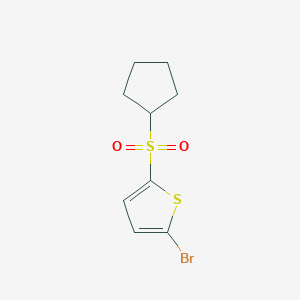
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)
